Ethyl 4-phenylbut-2-enoate
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Overview
Description
Ethyl 4-phenylbut-2-enoate is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is a member of the α,β-unsaturated esters family, characterized by the presence of a double bond between the alpha (α) and beta (β) carbon atoms adjacent to the ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-phenylbut-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of cinnamic acid with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide . The reaction is carried out in an electrolytic cell with an electrolyte solution, such as tetraethylammonium tetrafluoroborate, under a nitrogen atmosphere at room temperature. This method is advantageous due to its high yield and environmentally friendly conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The raw materials, such as cinnamic acid and ethyl bromodifluoroacetate, are readily available and cost-effective, making this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated esters.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-phenylbutanoic acid or 4-phenylbutan-2-one.
Reduction: Formation of ethyl 4-phenylbutanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-phenylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-phenylbut-2-enoate involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit enzymes in the bacterial menaquinone biosynthesis pathway by forming adducts with coenzyme A (CoA) . This inhibition disrupts the production of menaquinone, an essential component of the bacterial electron transport chain, leading to antimicrobial effects.
Comparison with Similar Compounds
Ethyl 4-phenylbut-2-enoate can be compared with other α,β-unsaturated esters such as:
Ethyl 3-phenyl-2-butenoate: Similar in structure but differs in the position of the double bond.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl cinnamate: Similar but lacks the additional carbon atoms in the butenoate chain.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
ethyl 4-phenylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBCBTUPJJIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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